S1P4 Receptor Binding Affinity: PhS1P Exhibits 74-Fold Higher Affinity Than S1P
In a direct radioligand competition binding assay using radiolabeled S1P ([33P]S1P) on membranes expressing the human S1P4 receptor, phytosphingosine 1-phosphate (PhS1P) displayed a Ki of 1.6 nM. By comparison, the prototypical ligand sphingosine-1-phosphate (S1P) exhibited a Ki of 119 ± 20 nM under identical conditions. This represents a 74-fold higher affinity of PhS1P for S1P4 [1]. Dihydrosphingosine-1-phosphate (dhS1P) also bound with high affinity, but PhS1P was identified as the highest affinity natural ligand in this survey.
| Evidence Dimension | Binding affinity (Ki) at human S1P4 receptor |
|---|---|
| Target Compound Data | PhS1P Ki = 1.6 nM |
| Comparator Or Baseline | S1P Ki = 119 ± 20 nM |
| Quantified Difference | ~74-fold higher affinity for PhS1P |
| Conditions | Radioligand competition binding assay using [33P]S1P on membranes from cells expressing recombinant human S1P4 receptor |
Why This Matters
For researchers studying S1P4-mediated signaling, PhS1P provides substantially greater receptor occupancy at low concentrations, reducing non-specific effects and enabling clearer pharmacological characterization.
- [1] Candelore MR, Wright MJ, Tota LM, Milligan J, Shei GJ, Bergstrom JD, Mandala SM. Phytosphingosine 1-phosphate: a high affinity ligand for the S1P(4)/Edg-6 receptor. Biochem Biophys Res Commun. 2002 Sep 27;297(3):600-6. View Source
